Q134R is classified as a small chemical inhibitor targeting NFAT, which plays a crucial role in various cellular processes, including immune response and neuronal function. Its mechanism of action is distinct from traditional calcineurin inhibitors, making it a potential alternative for therapeutic applications without the associated adverse effects of conventional drugs .
The synthesis of Q134R involves several steps utilizing hydroxyquinoline derivatives. Notably, the enantioselective synthesis employs quinidine or quinine as catalysts to yield enantiomer-pure products .
Q134R features a hydroxyquinoline core structure, which is characterized by a fused benzene and pyridine ring with hydroxyl substitution. This structure is critical for its biological activity.
Q134R undergoes several chemical reactions during its synthesis, including:
The reaction conditions often include:
Q134R exerts its effects primarily by inhibiting NFAT signaling pathways. Unlike traditional calcineurin inhibitors, Q134R does not directly inhibit calcineurin activity but rather modulates downstream effects on NFAT-dependent transcription.
In vitro studies have demonstrated that Q134R can reduce NFAT activity in primary rat astrocytes without affecting calcineurin-mediated dephosphorylation of non-NFAT substrates . This selective inhibition suggests a targeted approach to modulating neuroinflammation and synaptic function.
Relevant analyses include:
Q134R has several scientific applications, particularly in the field of neuropharmacology:
Calcineurin, a calcium/calmodulin-dependent protein phosphatase, exhibits pathological hyperactivity in early Alzheimer’s disease and aging brains. This hyperactivation drives nuclear factor of activated T-cells signaling, a pathway increasingly implicated in Alzheimer’s disease progression. Nuclear factor of activated T-cells transcription factors translocate to the nucleus upon calcineurin-mediated dephosphorylation, orchestrating gene expression linked to neuroinflammation and synaptic dysfunction. In Alzheimer’s disease models, nuclear factor of activated T-cells 4 upregulation in reactive astrocytes correlates with amyloid-β-induced gliosis, cytokine release, and neuronal damage [1] [10].
Calcineurin/nuclear factor of activated T-cells dysregulation directly impairs synaptic strength and plasticity. Chronic calcineurin activation reduces dendritic spine density and long-term potentiation while promoting long-term depression—mechanisms underlying cognitive deficits in Alzheimer’s disease [8] [10]. Notably, amyloid-β oligomers exacerbate this pathway by inducing aberrant calcium influx, creating a self-propagating cycle of neurotoxicity and inflammation [3] [10].
Table 1: Pathological Consequences of Calcineurin/Nuclear Factor of Activated T-Cells Signaling in Alzheimer’s Disease
Pathological Process | Mechanistic Role of CaN/NFAT | Experimental Evidence |
---|---|---|
Neuroinflammation | NFAT4 drives astrocyte reactivity and pro-inflammatory cytokine release | Elevated GFAP and cytokines in APP/PS1 mice astrocytes [1] |
Synaptic Deficits | Impairs LTP, promotes LTD; reduces synaptic protein expression | Diminished LTP in hippocampal slices; reduced PSD-95 levels [8] |
Neuronal Apoptosis | Regulates pro-apoptotic genes in neurons | Increased caspase-3 activity in Aβ-treated neurons [10] |
Amyloid-β Propagation | Enhances BACE1 expression; promotes Aβ production | Elevated soluble Aβ42 in calcineurin-overexpressing models [3] |
Traditional calcineurin inhibitors (tacrolimus, cyclosporin A) show preclinical efficacy in Alzheimer’s disease models by rescuing synaptic and cognitive deficits. However, their clinical translation faces significant barriers:
These limitations catalyzed the development of nuclear factor of activated T-cells-specific inhibitors. Early strategies employed peptide-based inhibitors (e.g., VIVIT), which disrupt calcineurin-nuclear factor of activated T-cells binding without global calcineurin suppression. While VIVIT improved Alzheimer’s disease pathology in rodents, its peptide nature limits blood-brain barrier penetration and oral bioavailability [1] [8]. Small-molecule nuclear factor of activated T-cells inhibitors thus represent a critical advancement, offering superior pharmacokinetic properties and target specificity.
Table 2: Comparative Analysis of Calcineurin/Nuclear Factor of Activated T-Cells Modulation Strategies
Strategy | Mechanism | Advantages | Limitations |
---|---|---|---|
Direct Calcineurin Inhibitors | Global phosphatase inhibition | Robust preclinical efficacy in cognition | Immunosuppression; multi-organ toxicity |
Peptide Inhibitors (VIVIT) | Blocks calcineurin-NFAT docking | Specific NFAT suppression; no immunosuppression | Poor BBB penetration; low oral bioavailability |
Small-Molecule NFAT Inhibitors | Selective interference with NFAT activation | Oral bioavailability; BBB penetration; minimal off-target effects | Limited clinical data beyond Phase 1 trials |
Q134R emerged from systematic optimization of 8-hydroxyquinoline derivatives by Avidin Ltd. Designed as a neuroprotective agent, its chemical structure incorporates a chiral center enabling enantioselective synthesis. The "R" enantiomer (Q134R) demonstrated superior biological activity over its "S" counterpart in early screening [7] [9]. The compound’s discovery involved high-throughput cytoprotection assays against oxidative stress in neuronal cells, where it exhibited efficacy at nanomolar concentrations (IC₅₀: 180–233 nM) [9].
Q134R possesses a multimodal mechanism of action:
Preclinical studies validate its therapeutic potential:
Q134R completed Phase Ia human trials (EudraCT: 2016-000368-40), confirming safety and linear pharmacokinetics at 4–32 mg doses. Its blood-brain barrier permeability and multi-target engagement profile position it as a promising candidate for modifying Alzheimer’s disease progression [7] [8].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: